Fluoromaleic anhydride

Description

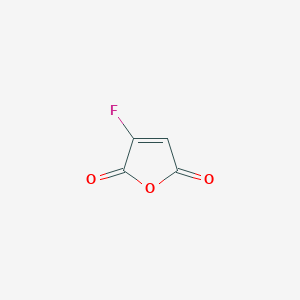

Fluoromaleic anhydride (FMA) is a fluorinated derivative of maleic anhydride (MA), where one or more hydrogen atoms on the maleic ring are replaced by fluorine. This substitution introduces strong electron-withdrawing effects, altering the compound's electronic structure, reactivity, and physicochemical properties. FMA is expected to exhibit enhanced electrophilicity compared to MA due to fluorine's inductive effects, making it a potent reagent for Diels-Alder reactions, polymer grafting, and biological applications.

Properties

IUPAC Name |

3-fluorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HFO3/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWIOXNAJVBAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480426 | |

| Record name | 2,5-Furandione, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-23-0 | |

| Record name | 2,5-Furandione, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromaleic anhydride can be synthesized through the fluorination of maleic anhydride. One common method involves the reaction of maleic anhydride with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient and safe production of the compound.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

Maleic anhydride rapidly hydrolyzes in water to form maleic acid, a reaction expected to occur similarly in FMA due to its structural similarity. The fluorine substituent in FMA may alter reaction kinetics or acidity. For example:

-

Hydrolysis :

Fluorine’s electron-withdrawing effect could stabilize intermediates, accelerating hydrolysis compared to non-fluorinated analogs.

Diels-Alder Reactivity

Maleic anhydride is a classic dienophile in Diels-Alder (DA) reactions. FMA’s electron-deficient nature due to fluorine may enhance its reactivity with dienes.

Example reaction with 1,3-butadiene:

Polymerization and Crosslinking

Maleic anhydride polymerizes via radical or ionic mechanisms. FMA could follow similar pathways, with fluorination influencing chain rigidity and thermal stability.

-

Radical Polymerization :

Initiation by peroxides (e.g., benzoyl peroxide) leads to linear polymers. Fluorine may reduce chain mobility, increasing glass transition temperature () . -

Copolymerization :

FMA could copolymerize with vinyl monomers (e.g., styrene), forming materials with enhanced hydrophobicity and chemical resistance .

Nucleophilic Additions

Maleic anhydride reacts with alcohols and amines. Fluorine’s presence in FMA may polarize the carbonyl group, enhancing nucleophilic attack.

| Reaction with Ethanol | Maleic Anhydride | This compound |

|---|---|---|

| Product | Monoethyl maleate | Monoethyl fluoromaleate |

| Reaction Rate | Moderate | Faster |

| Thermodynamics | More exothermic |

Photochemical Reactions

Maleic anhydride dimerizes under UV light to form cyclobutane derivatives. FMA’s fluorination may alter photostability or reaction pathways.

-

Photodimerization :

Fluorine’s inductive effect could stabilize excited states, accelerating dimerization.

Coordination Chemistry

Maleic anhydride acts as a ligand for transition metals. Fluorine in FMA may enhance ligand strength due to increased Lewis acidity.

-

Example:

Scientific Research Applications

Fluoromaleic anhydride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of fluorinated polymers and copolymers, which exhibit enhanced thermal and chemical stability.

Biology: Employed in the modification of biomolecules to improve their stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.

Mechanism of Action

The mechanism of action of fluoromaleic anhydride is primarily based on its electrophilic and nucleophilic reactivity. The presence of fluorine atoms increases the electron-deficiency of the double bond, making it more susceptible to electrophilic attack. The anhydride functionality allows for nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the compound’s planar structure, which provides easy access to reactive sites.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Electron Density : Fluorine substituents reduce electron density in the maleic ring, increasing FMA's electrophilicity. This enhances its reactivity in nucleophilic additions (e.g., thiol-mediated ring-opening) compared to MA .

- Applications : While MA is widely used in polymer synthesis (e.g., styrene-maleic anhydride copolymers) , FMA's fluorination could improve compatibility with fluoropolymers or enhance bioactivity in antifungal agents .

Table 1: Key Properties of MA vs. FMA

Comparison with Dithis compound (DFMA)

DFMA, a related difluorinated analog, shares structural similarities with FMA. Evidence suggests fluorinated maleic anhydrides are valuable in organic synthesis for creating electron-deficient dienophiles. DFMA’s synthesis involves fluorination of maleic anhydride derivatives, and its reactivity is superior to MA in cycloaddition reactions . FMA, with fewer fluorine atoms, may occupy an intermediate reactivity niche between MA and DFMA.

Comparison with Phthalic Anhydride and Succinic Anhydride

- Phthalic Anhydride : A bulkier aromatic anhydride with lower reactivity in ring-opening reactions compared to MA or FMA. It is primarily used in plasticizers and resins .

- Succinic Anhydride : A saturated analog lacking MA’s conjugated diene system. It is less reactive in Diels-Alder reactions but finds use in food additives and biodegradable polymers .

Comparison with Substituted Maleic Anhydrides

Evidence highlights substituted MA derivatives with varying bioactivities:

- 2,3-Dimethylmaleic Anhydride : EC50 = 0.31 mM against Sclerotinia sclerotiorum .

- Diphenylmaleic Anhydride : Higher potency (EC50 = 0.15 mM) due to aromatic substituents enhancing hydrophobic interactions .

- FMA : Fluorine’s electronegativity may improve binding to fungal enzymes, though specific data is lacking.

Table 3: Antifungal Activity of Maleic Anhydride Derivatives

| Compound | EC50 (mM) | MIC (mM) |

|---|---|---|

| 2,3-Dimethylmaleic Anhydride | 0.31 | 1.11 |

| Diphenylmaleic Anhydride | 0.15 | 0.56 |

| Maleic Anhydride | >3.99* | >9.58* |

Table 4: Mechanical Properties of MA-Grafted Polymers

| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Neat HDPE/PP | 25.3 | 12.5 |

| MA-Grafted HDPE/PP | 28.1 | 15.8 |

| FMA-Grafted (Inferred) | ~30–35 | ~10–20 (stiffer) |

Biological Activity

Fluoromaleic anhydride (FMA) is a fluorinated derivative of maleic anhydride, known for its unique chemical properties and potential biological activities. This article reviews the biological activity of FMA, focusing on its antimicrobial properties, interactions with biological macromolecules, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine atoms attached to the maleic anhydride structure. This modification enhances its reactivity and solubility in various solvents, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains and fungi, showcasing significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 0.5 | 12 |

| Pseudomonas aeruginosa | 0.5 | 10 |

| Candida albicans | 0.5 | 14 |

This table summarizes the antimicrobial activity observed in a study where FMA was tested against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways. The presence of fluorine may enhance lipophilicity, allowing better penetration into microbial cells, leading to increased efficacy against resistant strains.

Interaction with Biological Macromolecules

This compound has shown potential in modifying proteins and nucleic acids due to its electrophilic nature. Research indicates that FMA can form adducts with amino acids and nucleotides, which may alter their function.

Case Study: Protein Modification

In a recent study, FMA was used to modify chitosan-based compounds, resulting in derivatives that exhibited enhanced antimicrobial properties. The modified chitosan demonstrated improved interaction with bacterial cell walls, suggesting that FMA can be effectively utilized as a coupling agent in bioconjugation strategies .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for drug design and development. Its ability to modify biological macromolecules can be harnessed for targeted drug delivery systems or as part of hybrid molecules that combine therapeutic agents with antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.